molecular formula C12H11NO B130996 (E)-(6-methoxyindan-1-ylidene)acetonitrile CAS No. 187871-98-3

(E)-(6-methoxyindan-1-ylidene)acetonitrile

Cat. No. B130996
M. Wt: 185.22 g/mol
InChI Key: JGYYQCFIZIIWLL-UXBLZVDNSA-N
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Description

Acetonitrile, also known as methyl cyanide, is a colorless liquid with an aromatic odor . It’s a common solvent in organic synthesis and has roles as a polar aprotic solvent, an EC 3.5.1.4 (amidase) inhibitor, and a NMR chemical shift reference compound .


Synthesis Analysis

Acetonitrile can be produced through several methods. One method involves the amination of ethanol to acetonitrile . Another method involves the electrochemical reduction of acetonitrile to ethylamine .


Molecular Structure Analysis

Acetonitrile has a simple molecular structure with the formula CH3CN . It’s an aliphatic nitrile and a volatile organic compound .


Chemical Reactions Analysis

Acetonitrile can undergo various chemical reactions. For example, it can be hydrolyzed in the presence of a strong aqueous base, such as NaOH or KOH, which can propagate into a runaway reaction . It can also be reduced to ethylamine through an electrochemical process .


Physical And Chemical Properties Analysis

Acetonitrile is a colorless liquid with an aromatic odor . It has a density of 0.783 g/cm3 and a molecular weight of 41.05 g/mol .

Scientific Research Applications

Ethylene Oxide Sterilization of Medical Devices

Ethylene oxide (EO) sterilization is a critical process in medical device development and sterilization, offering a range of applications due to its effectiveness as a sterilizing agent. The focus is on EO's mechanism, toxicity, cycle design, and validation for medical devices, highlighting the importance of developing mathematical models to enhance process flexibility without compromising safety. This area continues to be promising for exploration and development within the scientific community (G. C. Mendes, T. Brandão, Cristina L. M. Silva, 2007).

Antioxidant Activity Analysis

The study of antioxidants and their implications in food engineering, medicine, and pharmacy is significant. The paper presents critical information on tests used to determine antioxidant activity, including ORAC, HORAC, TRAP, and TOSC tests, along with the advantages and disadvantages of these methods. It suggests the combination of chemical methods with electrochemical (bio)sensors for a comprehensive understanding of antioxidant processes (I. Munteanu, C. Apetrei, 2021).

Analytical Methods for Pharmaceutical Quality Control

Atorvastatin's monitoring is crucial due to its widespread use, emphasizing the importance of quality control for accessible medicines. The review covers analytical methods for atorvastatin's quality control, highlighting HPLC and spectrophotometry as primary techniques. It underscores the environmental and health impacts of analytical choices, advocating for methods that align with sustainable analytical chemistry (A. Kogawa, Ana Elisa Della Torre Pires, H. R. Salgado, 2019).

Safety And Hazards

Acetonitrile is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It can cause serious eye irritation . Chronic exposure can result in central nervous system effects, such as headaches, numbness, and tremors .

properties

IUPAC Name

(2E)-2-(6-methoxy-2,3-dihydroinden-1-ylidene)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-14-11-5-4-9-2-3-10(6-7-13)12(9)8-11/h4-6,8H,2-3H2,1H3/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYYQCFIZIIWLL-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC2=CC#N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC\2=C(CC/C2=C\C#N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474046
Record name (E)-(6-methoxyindan-1-ylidene)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-(6-methoxyindan-1-ylidene)acetonitrile

CAS RN

187871-98-3
Record name (E)-(6-methoxyindan-1-ylidene)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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